Cas no 2227815-23-6 ((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)

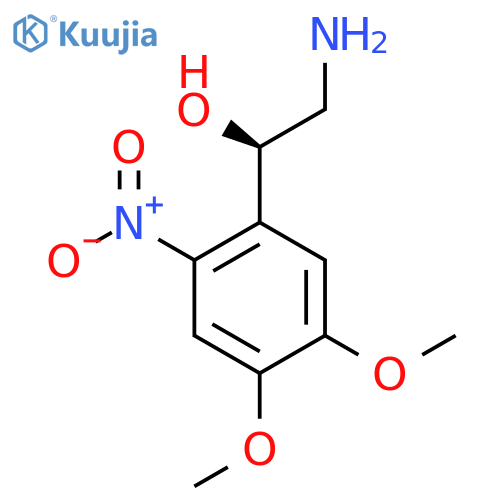

2227815-23-6 structure

商品名:(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol

- EN300-1765572

- 2227815-23-6

-

- インチ: 1S/C10H14N2O5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4,8,13H,5,11H2,1-2H3/t8-/m0/s1

- InChIKey: IDKPSNYTHILEEF-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](CN)C1C=C(C(=CC=1[N+](=O)[O-])OC)OC

計算された属性

- せいみつぶんしりょう: 242.09027155g/mol

- どういたいしつりょう: 242.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 111Ų

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765572-0.1g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-0.05g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-5g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-10g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-1g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-0.5g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-2.5g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-0.25g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1765572-5.0g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1765572-1.0g |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |

2227815-23-6 | 1g |

$1543.0 | 2023-06-03 |

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2227815-23-6 ((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量